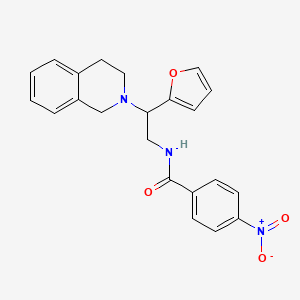![molecular formula C14H9BrF3NO2 B2555958 4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol CAS No. 1232821-91-8](/img/structure/B2555958.png)
4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol, also known as TFMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenols and is widely used in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. The compound has also been studied for its potential use as an antioxidant and anti-inflammatory agent. In addition, this compound has been shown to inhibit the growth of drug-resistant bacteria, making it a potential candidate for the development of new antibiotics.
作用机制
The mechanism of action of 4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting the activity of enzymes involved in various cellular processes. For example, the compound has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, which may contribute to its antibacterial activity. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cellular processes. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
The advantages of using 4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol in lab experiments include its broad-spectrum activity against cancer cells, fungi, and bacteria, as well as its potential use as an antioxidant and anti-inflammatory agent. However, the compound has some limitations, including its low solubility in water and its potential toxicity to healthy cells.
未来方向
There are several future directions for the study of 4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol. One direction is the development of new derivatives of the compound that exhibit improved solubility and reduced toxicity. Another direction is the study of the compound's potential use in combination therapies with other drugs. Additionally, the compound's potential use as an antibacterial agent for the treatment of drug-resistant infections warrants further investigation. Finally, the compound's potential use in the treatment of inflammatory diseases, such as arthritis, requires further study.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been shown to exhibit anticancer, antifungal, and antibacterial activities, as well as antioxidant and anti-inflammatory effects. The compound's mechanism of action is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. While the compound has some limitations, including its low solubility in water and potential toxicity to healthy cells, there are several future directions for its study, including the development of new derivatives, the study of its potential use in combination therapies, and its potential use as an antibacterial agent and in the treatment of inflammatory diseases.
合成方法
The synthesis of 4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol involves several steps. The first step is the reaction of 3-(trifluoromethoxy)aniline with paraformaldehyde to produce 3-(trifluoromethoxy)benzyl alcohol. The second step involves the reaction of 3-(trifluoromethoxy)benzyl alcohol with 4-bromo-2-nitrophenol in the presence of a base to produce this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
属性
IUPAC Name |
4-bromo-2-[[3-(trifluoromethoxy)phenyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO2/c15-10-4-5-13(20)9(6-10)8-19-11-2-1-3-12(7-11)21-14(16,17)18/h1-8,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOMIHTYYYZSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2555880.png)
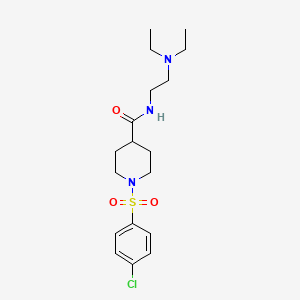
![N-(3-cyanophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2555885.png)

![methyl 3-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2555888.png)
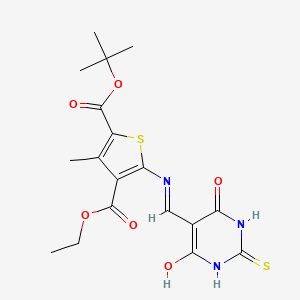
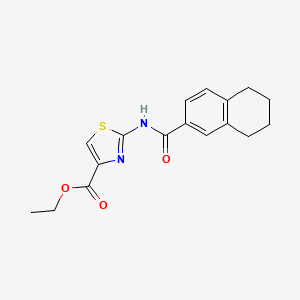
![4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2555891.png)
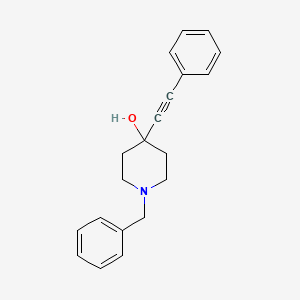
![N,4'-Dihydroxy-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B2555894.png)
![3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2555895.png)
